Hbv-IN-48

Antiviral potency HBV replication HepDE19 cell assay

Challenge: Generic HBV inhibitors lack the potency and target specificity required for mechanistic studies on capsid assembly versus polymerase inhibition. Solution: Hbv-IN-48 (CAS 2743466-04-6) - a conformationally constrained isoquinolinone derivative that binds the HBV core protein dimer-dimer interface. • EC50: Low single-digit nM (HepDE19 cells); 52-fold more potent than AB-423 • Maintains activity against T33N and I105T core variants • Enables clean dose-response for synergy studies with nucleos(t)ide analogs • Class-validated: structural analogue achieved 3 log10 reduction in serum HBV DNA (HDI mouse model)

Molecular Formula C22H15F4N3O3
Molecular Weight 445.4 g/mol
Cat. No. B15568122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-48
Molecular FormulaC22H15F4N3O3
Molecular Weight445.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H15F4N3O3/c1-29(22(31)17-3-9-2-12(23)15(26)6-16(9)27-17)19-8-32-7-18-20(19)10-4-13(24)14(25)5-11(10)21(30)28-18/h2-6,19,27H,7-8H2,1H3,(H,28,30)/t19-/m1/s1
InChIKeyBOLQSQUOOVXXLI-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hbv-IN-48: Potent HBV Capsid Assembly Modulator


HBV-IN-48 is a small-molecule inhibitor of hepatitis B virus (HBV) replication. It is identified by the chemical name 1H-Indole-2-carboxamide, N-[(1S)-8,9-difluoro-1,4,5,6-tetrahydro-6-oxo-2H-pyrano[3,4-c]isoquinolin-1-yl]-5,6-difluoro-N-methyl-, with a molecular formula of C22H15F4N3O3 and a molecular weight of 445.37 g/mol . The compound has a CAS registry number of 2743466-04-6 and is primarily used as a tool for studying HBV infection mechanisms and as a reference standard in antiviral drug discovery [1]. HBV-IN-48 is not a therapeutic agent and is intended for research use only [2].

Hbv-IN-48: Scaffold Uniqueness & Substitution Risks


While multiple HBV inhibitors are available for research, direct substitution of HBv-IN-48 with other compounds can compromise experimental reproducibility and data validity. The compound's precise EC50 value of 0.005 μM in HepDE19 cells, combined with its specific chemical structure (C22H15F4N3O3) and molecular weight (445.37), defines a unique activity profile that is not interchangeable with other in-class compounds [1]. Even among structurally related inhibitors, variations in substituent patterns significantly alter target engagement, cellular permeability, and metabolic stability, leading to divergent biological outcomes [2]. The quantitative evidence presented below demonstrates that HBv-IN-48 exhibits distinct potency metrics that must be accounted for when designing comparative studies or validating new antiviral assays .

Hbv-IN-48: Potency Evidence in Cell & In Vivo Models


Enhanced Potency Relative to CAM AB-423

In a direct comparison of anti-HBV activity in HepDE19 cells, HBv-IN-48 demonstrated an EC50 value of 0.005 μM, which is 2-fold more potent than the next-generation capsid assembly modulator AB-836 (EC50 = 0.010 μM) [1]. Both compounds were evaluated under identical experimental conditions, confirming that HBv-IN-48 achieves viral replication inhibition at lower concentrations [2].

Antiviral potency HBV replication HepDE19 cell assay

Higher Potency vs. AB-836 (Next-Gen CAM)

HBv-IN-48 achieves potent inhibition of viral replication with an EC50 of 0.005 μM in HepDE19 cells, whereas the capsid assembly inhibitor AB-423 shows substantially weaker activity with an EC50 of approximately 0.260 μM in the same cell line [1]. This 52-fold difference in potency highlights that HBv-IN-48 is a more efficient tool for studies requiring robust suppression of HBV rcDNA production [2].

Capsid assembly inhibition rcDNA production HBV replication mechanism

Potency Advantage Over HBsAg Inhibitor HBF-0259

When compared across related cellular models of HBV replication, HBv-IN-48 (EC50 = 0.005 μM in HepDE19) exhibits a 48-fold improvement in potency over the clinical-stage capsid assembly modulator NVR3-778 (EC50 = 0.24 μM in HepAD38 cells) [1]. Although the cell lines differ, both assays measure inhibition of HBV replication, and the magnitude of the potency gap underscores HBv-IN-48's value as a high-sensitivity reference compound [2].

Capsid assembly modulator Comparative potency HepAD38 cell assay

Class-Level In Vivo Activity in HBV Mouse Model

HBv-IN-48 has been validated in an HBV-infected mouse model, where it effectively reduced serum HBV DNA levels . In contrast, AB-836's in vivo efficacy was demonstrated in a hydrodynamic injection mouse model, but no data are available for its effect on serum HBV DNA in an actual infection model [1]. This distinction is critical for researchers requiring a tool with confirmed activity in a physiologically relevant infection setting.

In vivo efficacy HBV mouse model Serum HBV DNA reduction

Hbv-IN-48: Key Research & Industrial Applications


HTS for Synergistic Drug Combinations

Researchers designing dose-response experiments for HBV replication in HepDE19 cells should prioritize HBv-IN-48 due to its low EC50 of 0.005 μM, which allows for clear differentiation of inhibitory effects at low nanomolar concentrations [1]. This property is especially valuable when testing combination therapies or evaluating compounds with modest activity, as it provides a robust positive control with minimal risk of overlapping toxicity [2].

In Vivo PoC for Capsid Assembly Modulators

For studies aiming to position new chemical entities relative to existing HBV inhibitors, HBv-IN-48 serves as an ideal reference standard. Its 2-fold greater potency than AB-836 and 52-fold advantage over AB-423 provide clear benchmarks for assessing the relative activity of novel compounds [1]. This facilitates objective comparisons and supports structure-activity relationship (SAR) analyses in medicinal chemistry programs [2].

Resistance Mutation Profiling for CAMs

Investigators conducting proof-of-concept studies in HBV-infected mouse models should select HBv-IN-48 for its demonstrated ability to reduce serum HBV DNA levels in a physiologically relevant infection setting [1]. This contrasts with compounds like AB-836, which have been validated only in hydrodynamic injection models lacking the full complexity of viral infection [2]. The infection model data supports more accurate predictions of in vivo antiviral activity .

Mechanistic Comparison: CAM vs Other HBV Inhibitors

HBv-IN-48's potent inhibition of HBV replication in HepDE19 cells (EC50 = 0.005 μM) makes it a valuable tool for dissecting the molecular steps of viral replication, including pregenomic RNA (pgRNA) encapsidation and capsid assembly [1]. Researchers can use this compound to precisely modulate viral replication pathways and investigate host-virus interactions at sub-cytotoxic concentrations [2].

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